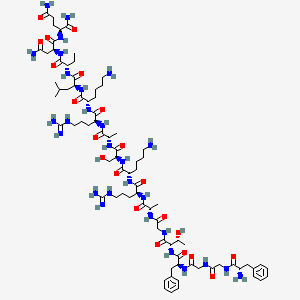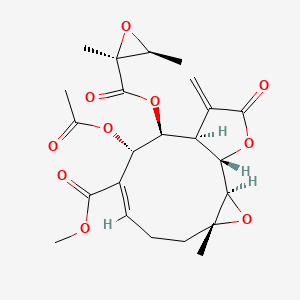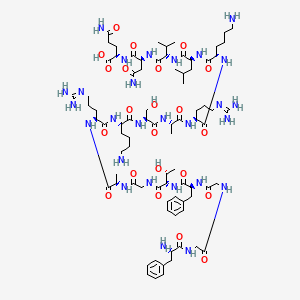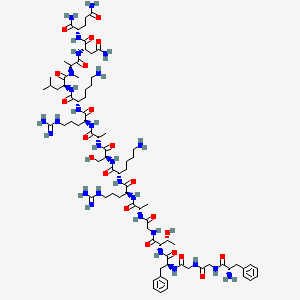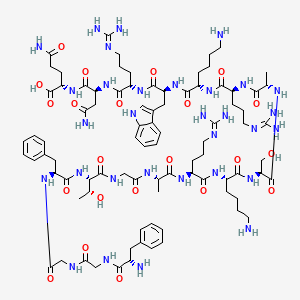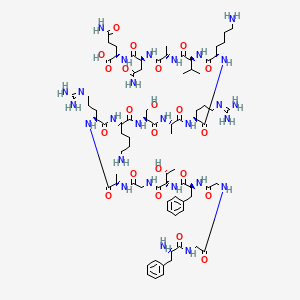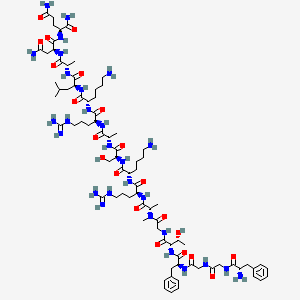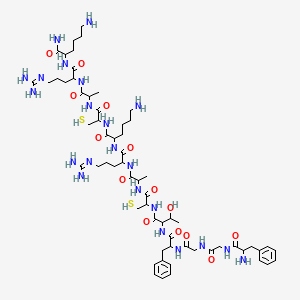
H-DL-Phe-Gly-Gly-DL-Phe-DL-xiThr-DL-Cys-DL-Ala-DL-Arg-DL-Lys-DL-Cys-DL-Ala-DL-Arg-DL-Lys-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “H-DL-Phe-Gly-Gly-DL-Phe-DL-xiThr-DL-Cys-DL-Ala-DL-Arg-DL-Lys-DL-Cys-DL-Ala-DL-Arg-DL-Lys-NH2” is a synthetic peptide composed of various amino acids. This peptide is designed for specific applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The sequence includes both D- and L- forms of amino acids, which can influence its structural and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The reaction conditions typically involve the use of coupling reagents such as HBTU or DIC, and deprotection reagents like TFA.
Industrial Production Methods
For industrial-scale production, automated peptide synthesizers are employed to streamline the process. These machines can handle multiple reactions simultaneously, ensuring high yield and purity. The final product is cleaved from the resin and purified using techniques such as HPLC.
Análisis De Reacciones Químicas
Types of Reactions
The peptide can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: DTT or TCEP are common reducing agents.
Substitution: Reagents like NHS esters can be used for amino acid modification.
Major Products
The major products of these reactions include disulfide-bonded peptides, reduced peptides, and modified peptides with functional groups attached to specific residues.
Aplicaciones Científicas De Investigación
This peptide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties, including as a drug delivery system or as a scaffold for tissue engineering.
Industry: Utilized in the development of biomaterials and nanotechnology applications.
Mecanismo De Acción
The peptide exerts its effects through interactions with specific molecular targets. The presence of both D- and L- amino acids can influence its binding affinity and specificity. The peptide can interact with cell surface receptors, enzymes, and other proteins, modulating various biological pathways. The exact mechanism of action depends on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
H-DL-Phe-Gly-Gly-DL-Phe-DL-xiThr-DL-Cys-DL-Ala-DL-Arg-DL-Lys-NH2: A similar peptide with a slightly different sequence.
H-DL-Phe-Gly-Gly-DL-Phe-DL-xiThr-DL-Cys-DL-Ala-DL-Arg-DL-Lys-DL-Cys-DL-Ala-DL-Arg-DL-Lys-OH: A variant with a different C-terminal group.
Uniqueness
The unique sequence of this peptide, including the specific arrangement of D- and L- amino acids, gives it distinct structural and functional properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C62H102N22O14S2 |
|---|---|
Peso molecular |
1443.7 g/mol |
Nombre IUPAC |
6-amino-2-[[2-[2-[[2-[[6-amino-2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide |
InChI |
InChI=1S/C62H102N22O14S2/c1-34(51(89)79-42(22-14-26-71-61(67)68)54(92)78-40(50(66)88)20-10-12-24-63)75-58(96)45(32-99)82-56(94)41(21-11-13-25-64)81-55(93)43(23-15-27-72-62(69)70)80-52(90)35(2)76-59(97)46(33-100)83-60(98)49(36(3)85)84-57(95)44(29-38-18-8-5-9-19-38)77-48(87)31-73-47(86)30-74-53(91)39(65)28-37-16-6-4-7-17-37/h4-9,16-19,34-36,39-46,49,85,99-100H,10-15,20-33,63-65H2,1-3H3,(H2,66,88)(H,73,86)(H,74,91)(H,75,96)(H,76,97)(H,77,87)(H,78,92)(H,79,89)(H,80,90)(H,81,93)(H,82,94)(H,83,98)(H,84,95)(H4,67,68,71)(H4,69,70,72) |
Clave InChI |
APYUYQWYKXKSOW-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C(=O)NC(CS)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


